

In Vitro Characterization of NJH-2-030: A Novel Kinase Inhibitor

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | NJH-2-030 | |
| Cat. No.: | B12421577 | Get Quote |

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Introduction

NJH-2-030 is a novel, potent, and selective small molecule inhibitor of a key signaling kinase (hereafter referred to as "Target Kinase") implicated in inflammatory diseases and certain malignancies. This document provides a comprehensive overview of the in vitro characterization of **NJH-2-030**, detailing its biochemical potency, kinase selectivity, and cellular activity. The data presented herein support the potential of **NJH-2-030** as a promising therapeutic candidate for further preclinical and clinical development.

Biochemical Characterization

The primary biochemical activity of **NJH-2-030** was assessed through enzymatic assays to determine its inhibitory potency against the purified Target Kinase.

Table 1: Biochemical Potency of NJH-2-030 against Target Kinase



| Assay Type | Substrate | ATP Concentration | IC50 (nM) | Ki (nM) |
|--------------------------|------------------------|----------------------|-----------|---------|
| ADP-Glo™ Kinase Assay | Recombinant Protein | 10 μΜ | 5.2 | 2.1 |
| HTRF® Kinase Assay | Peptide | 1 mM | 6.8 | 2.9 |

Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of **NJH-2-030** was determined using the ADP-Glo[™] Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

- A kinase reaction mixture was prepared containing Target Kinase enzyme, substrate, and
 ATP in a kinase reaction buffer.
- **NJH-2-030** was serially diluted in DMSO and added to the reaction mixture in a 384-well plate. The final DMSO concentration was maintained at 1%.
- The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
- Following the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.
- Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is
 used to generate a luminescent signal. The plate was incubated for 30 minutes at room
 temperature.
- Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Kinase Selectivity Profiling

To evaluate the selectivity of **NJH-2-030**, a comprehensive kinase panel screen was conducted against a broad range of human kinases.



Table 2: Kinase Selectivity Profile of NJH-2-030

| Kinase Family | Number of Kinases Tested | % Inhibition at 1 μM NJH-2-030 > 90% | % Inhibition at 1 μM NJH-2-030 70-90% |
|---------------|-----------------------------|---|--|
| TK | 90 | 1 (Target Kinase) | 2 |
| TKL | 43 | 0 | 1 |
| STE | 47 | 0 | 0 |
| CK1 | 12 | 0 | 0 |
| AGC | 63 | 0 | 1 |
| CAMK | 73 | 0 | 0 |
| CMGC | 61 | 0 | 0 |
| Total | 389 | 1 | 4 |

Cellular Characterization

The cellular activity of **NJH-2-030** was evaluated in relevant cell-based assays to determine its ability to engage the Target Kinase and inhibit its downstream signaling pathway, ultimately affecting cell viability in a disease-relevant context.

Table 3: Cellular Activity of NJH-2-030

| Cell Line | Assay Type | Endpoint | EC50 (nM) |
|------------------------------------|-------------------|----------------|-----------|
| Human Monocytic Cell Line | Target Engagement | NanoBRET™ | 58 |
| Human Colon Carcinoma Cell Line | Cytokine Release | IL-6 ELISA | 125 |
| Human Colon Carcinoma Cell Line | Cell Viability | CellTiter-Glo® | 350 |

Experimental Protocol: Cellular Target Engagement (NanoBRET™)



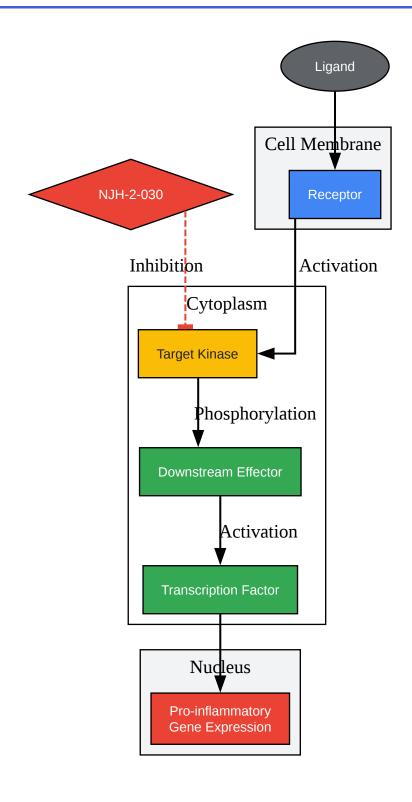
Target engagement in live cells was assessed using the NanoBRET™ Target Engagement Assay (Promega). This assay measures the binding of **NJH-2-030** to Target Kinase by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Target Kinase and a fluorescent energy transfer probe.

- HEK293 cells were transiently transfected with a plasmid encoding for Target Kinase fused to NanoLuc® luciferase.
- Transfected cells were seeded into a 96-well plate and incubated for 24 hours.
- Cells were then treated with a range of concentrations of NJH-2-030 for 2 hours.
- The NanoBRET™ Tracer and Nano-Glo® Substrate were added to the cells.
- The plate was read on a luminometer capable of measuring filtered light at 450 nm and >600 nm.
- The BRET ratio was calculated, and the data were plotted to determine the EC50 value, representing the concentration of NJH-2-030 required to occupy 50% of the Target Kinase in living cells.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental design, the following diagrams were generated.

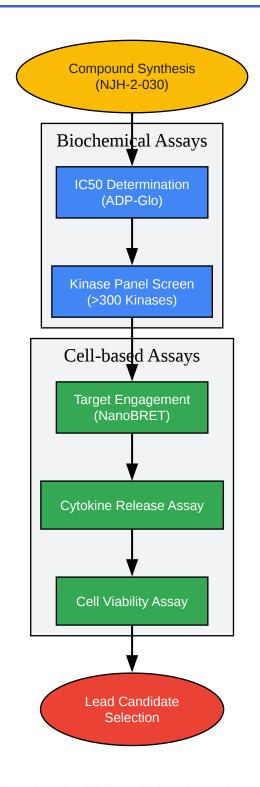




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Caption: Putative signaling pathway inhibited by NJH-2-030.





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Caption: In vitro characterization workflow for NJH-2-030.

Conclusion







The in vitro data for the hypothetical compound **NJH-2-030** demonstrate that it is a potent and selective inhibitor of its target kinase. It effectively engages its target in a cellular context, leading to the inhibition of downstream signaling and a reduction in cell viability in a disease-relevant model. These findings establish **NJH-2-030** as a strong candidate for further investigation in in vivo models of disease.

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